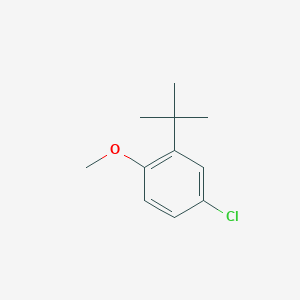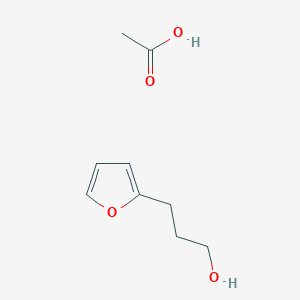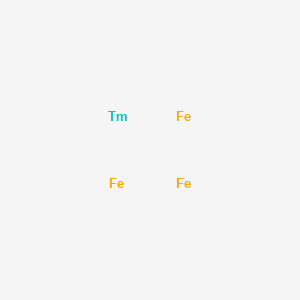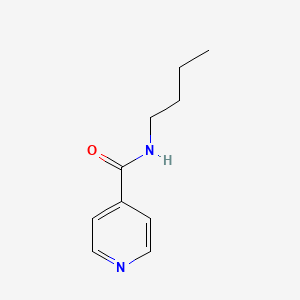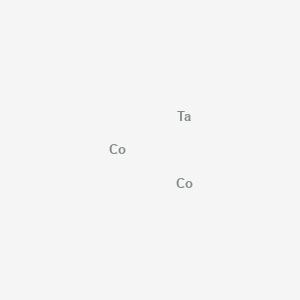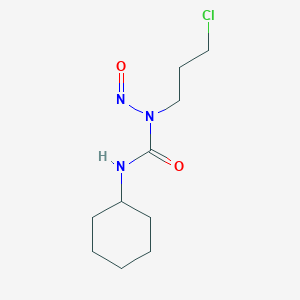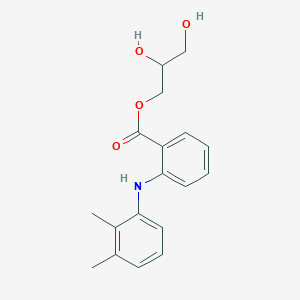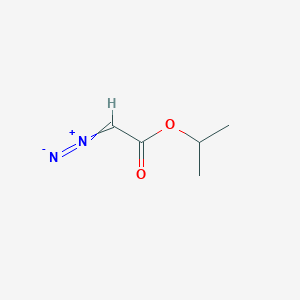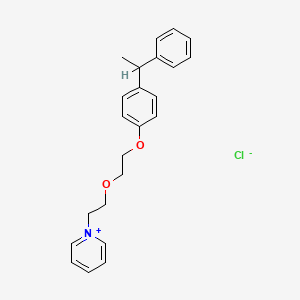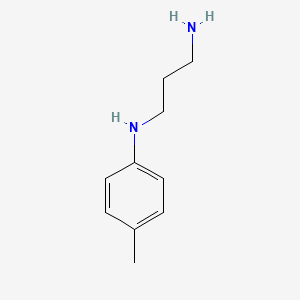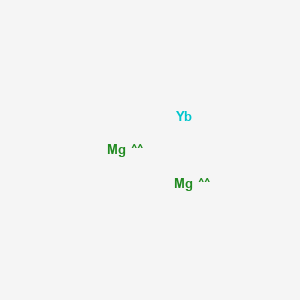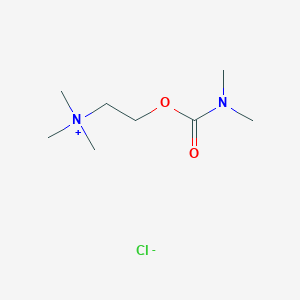![molecular formula C17H13NO2 B14719300 5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline CAS No. 23018-36-2](/img/structure/B14719300.png)
5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused ring system combining benzofuran and isoquinoline structures, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of an iodine catalyst. This reaction proceeds through the formation of an iodinated azo-ylide dipole, followed by a [3+2]-cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles could be explored to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or nitro groups.
Applications De Recherche Scientifique
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Benzofuran: Shares the benzofuran ring system but lacks the isoquinoline component.
Quinoline: Another heterocyclic compound with a similar fused ring system.
Uniqueness
5,11-Dimethyl-2-oxo-2lambda~5~-1benzofuro[2,3-g]isoquinoline is unique due to its specific combination of benzofuran and isoquinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
23018-36-2 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
5,11-dimethyl-2-oxido-[1]benzofuro[2,3-g]isoquinolin-2-ium |
InChI |
InChI=1S/C17H13NO2/c1-10-14-9-18(19)8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)20-17/h3-9H,1-2H3 |
Clé InChI |
JSWKLJVGXKJYBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C[N+](=CC2=C(C3=C1OC4=CC=CC=C43)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



